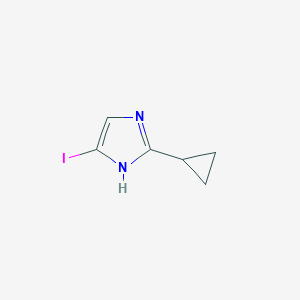

2-cyclopropyl-5-iodo-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-iodo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGIVUAOFKVFNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621188 | |

| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761426-65-7 | |

| Record name | 2-Cyclopropyl-5-iodo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Application of 2-Cyclopropyl-5-iodo-1H-imidazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the imidazole nucleus stands as a "privileged structure," a core motif consistently found in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal scaffold for designing novel drug candidates across a wide range of disease targets.[2] The strategic functionalization of this core is paramount to modulating pharmacological activity. This guide focuses on a particularly valuable, yet underexplored, building block: 2-cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7).

This document serves as an in-depth technical resource, providing a comprehensive overview of the core properties, synthetic rationale, and strategic applications of this compound. As Senior Application Scientists, our goal is to not only present data but to illuminate the causality behind its utility, empowering researchers to leverage its full potential in their drug discovery programs.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid, high-purity reagent that marries two key structural features onto the imidazole core: a cyclopropyl group at the 2-position and an iodine atom at the 5-position.[3][4] This specific arrangement is not accidental; it is a deliberate design choice aimed at maximizing synthetic versatility and imparting desirable drug-like properties.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 761426-65-7 | [3] |

| Molecular Formula | C₆H₇IN₂ | [3] |

| Molecular Weight | 234.04 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | C1CC1C2=NC=C(N2)I | [3] |

| Purity | ≥97% | [4] |

| Physical State | Solid | [4] |

Note: Some physical properties such as boiling point and density are predicted in various sources but lack consistent experimental verification.

Structural and Functional Rationale

The true value of this molecule lies in the synergistic interplay of its constituent parts.

-

The Imidazole Core: As a bioisostere for other five-membered heterocycles, the imidazole ring provides a robust and metabolically stable anchor. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2]

-

The 2-Cyclopropyl Group: The introduction of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[3] This small, strained ring can protect adjacent positions from metabolic attack and fine-tune the overall physicochemical profile of a lead compound, often leading to improved pharmacokinetic properties.

-

The 5-Iodo Substituent: The iodine atom is the key to the molecule's synthetic utility. It serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions.[3] This allows for the efficient and modular introduction of a wide array of substituents at this position, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthetic Pathways and Characterization

Proposed Synthesis Workflow

The synthesis of this target molecule would logically proceed through a two-step sequence: first, the formation of the 2-cyclopropyl-1H-imidazole core, followed by regioselective iodination.

Step 1: Synthesis of 2-Cyclopropyl-1H-imidazole (Hypothetical Protocol)

The formation of the imidazole ring can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and robust choice.[6]

-

Reaction Setup: To a round-bottom flask, add glyoxal, cyclopropanecarboxaldehyde, and a source of ammonia (e.g., ammonium acetate).

-

Solvent: A protic solvent such as ethanol or a mixture containing acetic acid is typically employed.

-

Reaction Conditions: The mixture is heated, often under reflux, for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is cooled, and the pH is adjusted to be basic to neutralize the acid. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-cyclopropyl-1H-imidazole.

Step 2: Iodination of 2-Cyclopropyl-1H-imidazole (Hypothetical Protocol)

The key challenge in this step is achieving regioselectivity. Iodination of the imidazole ring can occur at the 4- and 5-positions. To favor the 5-iodo isomer, careful control of reaction conditions is necessary. A common and effective method involves the use of molecular iodine in a basic medium.[7]

-

Reaction Setup: Dissolve the 2-cyclopropyl-1H-imidazole intermediate in a suitable solvent, often an aqueous or alcoholic medium.

-

Reagents: Add molecular iodine (I₂) and a base, such as sodium hydroxide or potassium hydroxide. The base is crucial for facilitating the electrophilic substitution.[8]

-

Reaction Conditions: The reaction is typically stirred at room temperature. The progress is monitored by TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the pH is adjusted to be near-neutral. The product, which may precipitate, is collected by filtration.[7]

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield the final product.[7]

Spectroscopic Characterization (Predicted)

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra are not publicly available, we can predict the key features based on the structure.

¹H NMR Spectroscopy:

-

Cyclopropyl Protons: A complex multiplet is expected in the upfield region (δ 0.8-1.5 ppm).

-

Imidazole Proton (H-4): A singlet is anticipated in the aromatic region (δ ~7.0-7.5 ppm). The electron-withdrawing effect of the adjacent iodine atom would likely shift this proton downfield compared to the non-iodinated precursor.[3]

-

N-H Proton: A broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy:

-

Cyclopropyl Carbons: Signals are expected in the upfield region (δ ~5-15 ppm).

-

Imidazole Carbons: Three distinct signals are expected. The C2 carbon (bearing the cyclopropyl group) would be downfield, while the C5 carbon (bearing the iodine) would be significantly affected by the heavy atom effect. The C4 carbon signal would also be present in the aromatic region.

Mass Spectrometry (HRMS):

-

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. The expected [M+H]⁺ ion for C₆H₇IN₂ would be approximately m/z 234.97. A prominent fragment corresponding to the loss of iodine ([M-I]⁺) is also anticipated.[3]

Core Reactivity and Application in Library Synthesis

The primary utility of this compound is as a versatile intermediate for creating libraries of novel compounds through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive in these transformations.

Suzuki-Miyaura Coupling: Accessing Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[9]

Generalized Protocol:

-

Reactants: In a reaction vessel, combine this compound (1.0 equiv), an aryl or heteroaryl boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv).

-

Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%) and, if required, a phosphine ligand.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base is commonly used.

-

Reaction Conditions: The mixture is degassed and heated (conventional heating or microwave irradiation) until the starting material is consumed.

-

Work-up and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Causality: The choice of base, solvent, and ligand is critical for an efficient catalytic cycle, particularly for preventing the deboronation of the boronic acid and ensuring a high-yielding transmetalation step.[10] For N-H containing imidazoles, the base can also influence N-arylation side reactions, although the C-I bond is generally more reactive towards oxidative addition.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bond formation, linking the imidazole core to terminal alkynes.[11][12]

Generalized Protocol:

-

Reactants: Combine this compound (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine like triethylamine).

-

Catalyst System: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%) and a copper(I) co-catalyst (e.g., CuI) (1-10 mol%).

-

Base: An amine base, such as triethylamine or diisopropylethylamine, is required and often serves as the solvent.

-

Reaction Conditions: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating.

-

Work-up and Purification: The reaction mixture is filtered to remove amine salts, and the filtrate is concentrated. The residue is then purified, typically by column chromatography.

Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[13] Copper-free Sonogashira protocols exist but often require different conditions to facilitate the direct reaction of the alkyne with the palladium complex.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Researchers should always consult the latest Safety Data Sheet (SDS) provided by the supplier.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound represents a strategically designed building block that offers significant advantages for drug discovery programs. Its pre-installed cyclopropyl group provides a head start in optimizing metabolic stability, while the reactive iodine handle opens the door to extensive and modular diversification through robust cross-coupling chemistries. While detailed experimental data in the public domain remains limited, the foundational principles of imidazole chemistry and palladium catalysis provide a clear and reliable roadmap for its application. By understanding the core attributes and synthetic logic outlined in this guide, researchers are well-equipped to exploit this powerful scaffold in the rational design and synthesis of the next generation of therapeutic agents.

References

-

J&K Scientific. This compound | 761426-65-7. [Link]

-

AbacipharmTech. This compound. [Link]

-

Arkat USA. Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

-

ResearchGate. Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with.... [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

PubMed. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

PubMed. Neoglycopeptide synthesis by suzuki-miyaura couplings between glycosyl aryl boronic acids and iodopeptides. [Link]

-

Organic Chemistry Portal. Imidazole synthesis. [Link]

-

Google Patents. (12) United States Patent (10) Patent No.: US 9,090,601 B2. [Link]

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

- Google Patents. CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

-

ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. [Link]

-

ResearchGate. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

- Google Patents.

-

MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

-

PubChem. Process for manufacture of imidazoles - Patent US-6177575-B1. [Link]

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

IJFMR. Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. [Link]

-

MDPI. Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. [Link]

-

MDPI. 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]

-

PubMed. Comprehensive review in current developments of imidazole-based medicinal chemistry. [Link]

-

ResearchGate. (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. [Link]

- Google Patents.

-

ResearchGate. (PDF) Simple and efficient synthesis of 2,4,5-triarylsubstituted imidazole derivatives via a multicomponent reaction using microwave irradiation. [Link]

-

Slideshare. Synthesis of triphenyl imidazole | PDF. [Link]

-

MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

-

Wiley. Iodine Chemistry and Applications. [Link]

-

ResearchGate. 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2.. [Link]

Sources

- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound|CAS 761426-65-7 [benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. jk-sci.com [jk-sci.com]

- 6. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Cyclopropyl-5-iodo-1H-imidazole: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-cyclopropyl-5-iodo-1H-imidazole, a heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its physical and chemical properties, offers insights into its synthesis and reactivity, and explores its potential applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a amalgamation of theoretical knowledge and practical considerations.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable pharmacophore.[3] The introduction of a cyclopropyl group can confer advantageous properties to a molecule, such as enhanced metabolic stability and improved potency.[4] When combined with an iodo-substituent, the resulting this compound becomes a versatile intermediate for the synthesis of complex molecular architectures through cross-coupling reactions.[5][6] This guide aims to provide a detailed technical resource on this compound, facilitating its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 761426-65-7 | [7] |

| Molecular Formula | C₆H₇IN₂ | [7] |

| Molecular Weight | 234.04 g/mol | [7] |

| Appearance | Solid (predicted) | |

| Boiling Point | 407.1 °C (Predicted) | N/A |

| Density | 2.1 g/cm³ (Predicted) | N/A |

| pKa | The pKa of the conjugate acid of imidazole is approximately 7. The substituents will influence this value, but specific experimental data for this compound is not readily available.[8] | N/A |

| Solubility | Imidazole itself is soluble in water and polar organic solvents. The solubility of substituted imidazoles varies depending on the nature of the substituents. Phenylimidazoles, for instance, have lower solubility than imidazole in all studied solvents.[8][9][10] Specific solubility data for this compound is not available. | N/A |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, predictions and data from analogous structures provide valuable insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and imidazole protons. The cyclopropyl protons typically appear in the upfield region. The imidazole ring protons' chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom.[11][12]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the imidazole ring carbons will be particularly informative about the electronic environment.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of imidazole derivatives typically shows characteristic absorption bands. For this compound, the following absorptions are expected:

-

N-H stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the imidazole ring.[13][14]

-

C-H stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[13][15]

-

C=N and C=C stretching: These vibrations within the imidazole ring typically occur in the 1450-1650 cm⁻¹ region.[15][16]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern in the mass spectrum can provide structural information. A predicted molecular ion peak [M+H]⁺ for C₆H₇IN₂ would be at an m/z of approximately 235.97.[7]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the iodo-substituent on the imidazole ring, making it an excellent substrate for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups at the 5-position of the imidazole ring.[5][6][17]

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Iodo-imidazole [5][18]

-

Reaction Setup: In a reaction vessel, combine the iodo-imidazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

-

Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

-

Solvent: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis

The synthesis of this compound typically involves a two-step process: the synthesis of the 2-cyclopropyl-1H-imidazole precursor followed by its iodination.

Synthesis of 2-Cyclopropyl-1H-imidazole

The precursor, 2-cyclopropyl-1H-imidazole, can be synthesized via several methods. One common approach involves the reaction of cyclopropanecarboxamidine with a suitable C2-synthon. A publication describes the synthesis of a similar compound, 5-bromo-2-cyclopropyl-1-methyl-1H-imidazole, starting from (methylamino)acetaldehyde dimethyl acetal and cyclopropane carbonitrile, which could be adapted.[19]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. jopir.in [jopir.in]

- 4. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound|CAS 761426-65-7 [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]

- 15. rsc.org [rsc.org]

- 16. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. pubs.acs.org [pubs.acs.org]

2-cyclopropyl-5-iodo-1H-imidazole structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-cyclopropyl-5-iodo-1H-imidazole

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of substituents allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR). This technical guide provides a comprehensive analysis of this compound, a versatile building block for drug discovery. We delve into the core analytical techniques required for its definitive structural elucidation, presenting field-proven protocols and theoretical data for Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Single-Crystal X-ray Diffraction (XRD). The causality behind experimental choices is explained, offering a self-validating framework for researchers, scientists, and drug development professionals to confirm the identity, purity, and three-dimensional structure of this important synthetic intermediate.

Introduction: The Strategic Value of a Substituted Imidazole

The five-membered aromatic heterocycle imidazole is a cornerstone in pharmaceutical research due to its unique combination of high polarity, hydrogen bonding capability, and amphoteric nature.[1][2][3] These features allow imidazole-containing molecules to interact with a wide array of biological targets.[4][5] The subject of this guide, this compound, is a bifunctional reagent of significant interest.

-

The Cyclopropyl Group: This small, strained ring can impart favorable properties to drug candidates, such as improved metabolic stability and altered lipophilicity, which are critical for optimizing pharmacokinetic profiles.[6]

-

The Iodo Substituent: The iodine atom at the C5 position serves two primary roles. It significantly alters the electronic properties of the imidazole ring and, more importantly, acts as a versatile reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[6] This enables the rapid generation of diverse compound libraries for high-throughput screening and lead optimization.[6]

A precise and unambiguous structural characterization of this building block is paramount before its inclusion in synthetic campaigns. This guide provides the methodological framework for achieving that certainty.

Core Physicochemical and Structural Properties

A foundational understanding of a molecule's properties is essential for predicting its behavior in both chemical reactions and biological systems.[1]

| Property | Value | Source |

| CAS Number | 761426-65-7 | [6][7][8] |

| Molecular Formula | C₆H₇IN₂ | [6] |

| Molecular Weight | 234.04 g/mol | [6] |

| IUPAC Name | This compound | [6][8] |

| Canonical SMILES | C1CC1C2=NC=C(N2)I | [6][8] |

| Purity (Typical) | ≥97% | [6][9] |

| InChI Key | BUGIVUAOFKVFNR-UHFFFAOYSA-N | [6][8] |

Illustrative Synthesis and Characterization Workflow

While various synthetic routes to substituted imidazoles exist, a common strategy involves the direct iodination of a pre-formed imidazole core.[2][10][11] The overall workflow from synthesis to structural confirmation follows a logical progression where each step validates the next.

Caption: Integrated workflow for the synthesis and structural validation of the target compound.

Core Structural Analysis Techniques

The following sections detail the primary analytical methods for the comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the foremost technique for elucidating the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Standard pulse programs are typically sufficient.

-

Data Analysis: Integrate proton signals and analyze chemical shifts, coupling constants (J-values), and multiplicities to assign the structure.

Rationale & Expertise:

-

Why DMSO-d₆? The N-H proton of the imidazole is acidic and may exchange with residual water in other solvents. DMSO-d₆ is hygroscopic but often allows for the clear observation of this N-H proton signal.

-

Causality of Shifts: The electron-withdrawing nature of the iodine atom is predicted to have a deshielding effect on the adjacent imidazole proton (H-4), shifting its signal downfield relative to the unsubstituted parent compound.[6] The cyclopropyl protons are expected in the highly shielded, upfield region of the spectrum.[6]

Predicted Spectral Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H | 1.20 – 1.80 | Multiplets, corresponding to the -CH₂- and -CH- protons of the cyclopropyl ring.[6] |

| ¹H | ~7.0 - 7.5 | Singlet, corresponding to the C4-H proton, deshielded by the adjacent iodine atom.[6] |

| ¹H | Broad Singlet (variable) | Corresponds to the N1-H proton of the imidazole ring. |

| ¹³C | Upfield Region | Signals for the cyclopropyl carbons. |

| ¹³C | Downfield Region | Signals for the imidazole ring carbons (C2, C4, C5). The C5 carbon directly attached to iodine will be significantly affected. |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to four or five decimal places. This serves as an orthogonal confirmation of the molecular formula derived from other methods.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization source. Electrospray ionization (ESI) is well-suited for this polar, nitrogen-containing molecule. Operate in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Fragmentation (MS/MS): To further confirm the structure, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Rationale & Expertise:

-

Trustworthiness through Fragmentation: The fragmentation pattern provides a structural fingerprint. The weakest bonds are expected to cleave first. For this molecule, the C-I bond is relatively weak, and the cyclopropyl ring is strained, making them likely points of fragmentation.[6] This provides a self-validating system; if the observed fragments match predictions, confidence in the structure increases significantly.

Caption: Predicted HRMS fragmentation pathway for this compound.

Predicted HRMS Data:

| Ion | Proposed Structure | Predicted m/z |

| [M+H]⁺ | [C₆H₈IN₂]⁺ | ~235.97 |

| [M-I]⁺ | [C₆H₈N₂]⁺ | ~109.07 |

| [M-C₃H₅]⁺ | [C₃H₃IN₂]⁺ | ~194.94 |

| (Note: These are illustrative predictions based on common fragmentation patterns)[6] |

Single-Crystal X-ray Diffraction (XRD)

XRD is the gold standard for determining the absolute three-dimensional structure of a crystalline solid.[12] It provides precise measurements of bond lengths, bond angles, and the spatial orientation of all atoms, confirming connectivity and stereochemistry without ambiguity.

Experimental Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The crystal is rotated in the X-ray beam, and diffraction data are collected.

-

Structure Solution & Refinement: The collected data are used to solve the crystal structure, typically using direct methods.[12][13] The atomic positions and thermal parameters are then refined to achieve the best fit between the calculated and observed diffraction patterns.

Rationale & Expertise:

-

Definitive Confirmation: Unlike spectroscopic methods that provide inferential data, XRD provides a direct visualization of the molecular structure.

-

Key Structural Questions Answered: XRD analysis will definitively answer key questions about the molecule's solid-state conformation:

-

Imidazole Ring Planarity: While the imidazole ring is aromatic and expected to be planar, bulky substituents can cause minor deviations.[6] XRD quantifies this planarity.

-

Substituent Orientation: The spatial orientation of the cyclopropyl group relative to the imidazole ring will be precisely determined.[14]

-

Intermolecular Interactions: The analysis reveals how molecules pack in the crystal lattice, identifying crucial non-covalent interactions like hydrogen bonding (involving the imidazole N-H) and potential halogen bonding (involving the iodine atom), which are vital for understanding solid-state properties and receptor-ligand interactions.[6]

-

Expected Structural Parameters:

| Parameter | Expected Value | Significance |

| C-I Bond Length | ~2.10 Å | Confirms the carbon-iodine bond.[6] |

| Imidazole Ring | Largely Planar | Confirms aromaticity.[6] |

| Intermolecular H-Bond | N-H···N | A likely interaction driving crystal packing. |

| Halogen Bond | C-I···N/O | A potential weak interaction influencing solid-state structure.[6] |

Applications in Medicinal Chemistry

With its structure rigorously confirmed, this compound serves as a high-purity building block for drug discovery programs.[6] Its primary utility lies in its capacity for diversification. The C-I bond is readily functionalized via palladium-catalyzed cross-coupling reactions, allowing medicinal chemists to attach a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position. This enables a systematic exploration of the chemical space around the imidazole core to optimize binding affinity, selectivity, and pharmacokinetic properties for a given biological target.[1][6] The imidazole scaffold itself is found in drugs with a vast range of activities, including anticancer, antifungal, and antimicrobial agents.[4][5][15]

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, HRMS, and XRD. NMR spectroscopy defines the covalent framework and proton/carbon environments, HRMS confirms the precise elemental composition, and single-crystal XRD provides the definitive three-dimensional structure and intermolecular packing. Following the rigorous, self-validating protocols outlined in this guide ensures the unambiguous identification of this versatile chemical intermediate, empowering researchers to employ it with confidence in the synthesis of novel and potentially therapeutic compounds.

References

- The Strategic Role of Iodo-Imidazoles in Modern Medicinal Chemistry: A Technical Guide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIwvy5Z6ek9fLdXV0JWGyO8QLNJnjQA1cXOD3DnDxDYA5pX5ktak3dfNFsaRVfeIpSjzg0qouCChXQPE6PDJil9e7Dqq9sfR-3G0C_xxHFtKoj-eLgXNUyoVcDCg0xjTcBVqXiCNK7yI9uXk-y0XPPn1gDoOyv3sSYZ_gFW2fj3qvyUf4xY1EA3Gba1MgZaTAZwjzdVUpoHlqzCajuRazQivhMf7zb7CGEww7jwRPN88z0]

- This compound | CAS 761426-65-7. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGGd_epJs28IpX4jtR4oq8-wJdzbhUBB-lf3ujvUllaPObuVaBjj-zAO7grXEnj0Z-JYSxtg81AmKz-bAd4EvepfuWd0WgrLzwLidaYQPK_L4kqax8lR6kAZxHVmsp8AAEKexZWg==]

- This compound. AbacipharmTech-Global Chemical supplier. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc9EyAQtFEFeAl4QRCnPjsyBoW397kawadjC9tbOkbLbXVuBIR09hzAIJ9BXfRr1R6FKsYzfJfG5S8anRBCk9YsAS1SLU6wgy1qcXlgCUzA3dMhdxHR1nCjChHDqM=]

- This compound. MySkinRecipes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoZoOad_xuqTBLM5qY-EQ-H4gCuYCh4wEcSEG-zr5YZaYMAGNHIOq6IDROrw0ahGggQ3djIBdkuAdKAtOXf8_5OQnwi-VIuyf9b53sv2R-uXDAPEFU1A0sY2BpZdWgL9FM4qN07gX1Tkmd9T3ogFE0sFzaymogAA3mNQChh9frIxs9Jzv7l6Gx5TtjvrozWG8w3YMMUcNCX0QGtWj_xmjcclZ77oI=]

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxhoBszLwiXud85R5A5NUPi14gltPiTpFr6YSNOXT5so9og6rATsDu7baAoL0jKgObpbW0bw_ozgIu9Tva-_wTyVY7ede3GOYdxB20MuhPhzS3XDwwYTSJhkBRK1MVn1FpFz_kv6kwqQtiGOV7]

- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUFwMO8K6PiUELZcFkHXyvsniMJaNd4uxxKf5lK0K08uUaYjR0QiGmbnGz_lXzrPjDeJC4lZThY1DV4eGpNQQV6Np-hOttls-1HWa8FyQuZNwUoSqrtM9psku5PbepdZdAZ14wqtpE0xq7W6lgvPh1QSx7v2K5Dwx]

- Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central (PMC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqavXYNN6JDPx2lJCI2y9O3BFSI69YIdR8VZnpjLylnT9ol6F_96FdSjHg-L62fP4BLwolxPQHNP6G6syy_dvSXgxCBXy7-1MW2KlnqtD--wakn16CS9PV7BlrOQslA0dFlgCUxUcdl9k1tLE=]

- This compound | 761426-65-7. J&K Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQAHnTR7fuE_Ebiw_VQCHEgTnCeTdh8rEstE8TLEHynvZwTGlBHaL9kQb7C5156J2kpPjKcFSpK9r_nC90epEokygMF3YMiI9fGEALUELovjLmW8IvhlA1khP-oA0U9isH0HV50Ib8rep6]

- An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEV2FRc80tPkR_SmYXYHHRrTADACmyx0aon2A9vZL9dGxhoKUig7gsuQmFkiCt0Ip2ullBHmXwwwm_sXlu_g5maz8TDIfIocnm4eh73Z0JN2IpPEeW3FeBDroKXjCWA4sBN7HBW2RknKhxoSjqTc3QDO_3nSqWZaZ-pPDd8x93rCOliFY0zhU0JjrVQXXBRELJ1VI75a2yb-pAEsXMsGYqVZXHP5_dSC-xg-WiQwKs47zn6szwivxOY909YM58LVwsXiGkg]

- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW0pYpPvLI_06hqeZjhR07x0kGS5TIksj-5fBviRml0_MzOhruqBtsCWN1gi3ekfDFv99ouxAVeurjEA6yG6Y6vNdMwM2p5v0AYgMQz4o-hAc89DDUF8Sj9nxUcD8cd0JfsAYxEyec9v0oSr8E2DbgWdO1kyeZ3UtSNCEon0xKMBQC6SkbiUwl6V1Zwjtr1rlJfD-J_Yo-tjNrjg==]

- trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo9IKu_0OgtJM3LtlmHe2u-odN0JwtQ69Wkl3K3kMy6-w-pg8bMt4dD6A8uFjeh2kniL8T2Du_ELAF55hsDSsEErXBdZhttjBswcbZ3payJSWgAAi7oh6TTkOKECsGFaW_cERK13F7syXzotCE4cBfSHrsk2J4hT4=]

- This compound. Acros Pharmatech. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNnBFoDAyeVmpL_hLo0WyFN_01362RtWmpRAeJucmasY7a4Ta4GJjdCDuQh3vht60j267cWmoCksC4WXL66ynYpI3r13B-Llkxy-OZW7CXPUDHJMERlPvi0XFKCojqoSJP6x13QRHld3oDRaLI7e-zAWpQlXHS2GfOo80QpbyXmI_r1jkZ]

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMOwD140EN2gf9WSP4rB1E83T6QCYcqOoFUXiri50zPvfc-ZE_M0HXWbCf7NH4h3tYP-Ysd5zbUnAwgFa2Lap3cOrvbcSTXNXUnx1Glizx1j7z5HN3fmPy_cpDasmrbs6tGw==]

- (PDF) Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgUWNaVaLd6Me4zbja1CCC6sd1kRnIfHP-neniDDvgW4eH5n7lv6cX6YfsCBpzjaNwQmDfrsrYYnxJeha47fB6pfAgRnoZeFcJB2GiBEFhe_GAywCeVMs9TziozeCz8ZCE1n6XyZjOd80LYbentIaH9gXws7AHIRhKYxJO2n4MXeXOo5sfgukqNyXi-OfTFySbSQTf27qeycZmM7_YHVfpr8Ykju1gBr9UVRLX8rxUsFUVUjIrodWkCgp_GXEl6eG2Qh1jFQp_VRne96OeQQV2C3lv0IMx96HhlIPO1-Zwmw==]

- 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8_U7kwOECULDRfpIkKMBbehAJZZQ8maRdNyusVdVFelhBAWsBNcGsPOQlZGoNqn0vaRbQ-SGer5gdQ906p9olo4CLjH9Y0Hjl7eeixLrESoSpnny9pQFmz7xL1l31PileVvt9HV8=]

- Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyQz_8M4v1psIsC4zDL_gd_U4KoQBH32I585DLDkPK9bFAd2MYzTPpgdo_hKsoUxIGNEDdxW2xJFLA1UykMepuc8-rMM38TmQ1-oJs2qw6YUopNDEz-Q4OIh3CgKEtfzjWgTFSJr7bW-3fOn8=]

- Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGBogpC1Bp32N8vv8c8Bq_8go7Z0QJFN6OjTj0rR5Gv8NQehxQhL8XcELNeblBJujU1hADjknovLQqNU6CrmWBF26KoXslXbQSK7OKv5HXIIermeB3C5GUa_Uhp1j_1QAObhoM]

- STRUCTURAL ANALYSIS OF 2-(2,4,5-TRIPHENYL-1H-IMIDAZOL-1-YL)ETHAN-1-OL 395. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIEf-9dGKRUevrOFEt8M7ZTKF3vwoZQWL5WmECYc5XmOUGMzXe1eBU5txTHh7W3GfSRzqjWVylIPkwEn1nZ19Ektuse5satuZwVoS8UasHse2KWL1iatB2GWQ23-vmR36y3pEjMkdWfgM2q7N2kvm3_LL4SytgLTzgxi3h0Q==]

- CN102432543A - Synthesis method of 4-iodo-1H-imidazole. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER2N2nq6F_vVh_Cwtcw6LBJpD2oXgFjy-_Fs0TEO6MGwQe8S3xAgEgZlokE-bl3QcpHd-crMtHVPZ7gEYNvHVASOnoo9YFQMtUaPIyk9F4Mwq12iIE3QM2GAFNtUME2lhbQgKYMUu5TsMiAes=]

- Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECcl9jbqXKWd4qRUqvu9j5sJGxrQvI9a9SPn1lAsTLdSWIb1RvEEA1Ujx2E5SglQX1VzBycBbeAAUgDDTZO-6OsjF2ohuOohac72H_LzM_2XSQrVcaVdXNUkO9442cp1MTov5tGSXOYM8aKl__UrJG8_Q_1KgpJtv5TsYFVKD9MPX3uVCqlY-mPflMVLuK_LkaCotmOpy1qgVHNS8wqBDvrf-Ju5hE3ZD1NbEfeOKSb9NM-eqBg-ebbo_08N0VSISIROptitHZRSrGsGkM91yK1T_V6InB]

- Imidazole. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPT2moW6V_XS0mo0Gw3Yk4M6u_eyAsh-XCFG_E0JRlHrHJBjZx5THJO6pxbWpmujP6CDGep-p5Y_VFz2Xe2KQNsZcysJL1ZdrrLMdTMTC8yUfRdLs8DA4ay9eH6Fb-FLyb3g==]

- Chemical and Pharmacological Properties of Imidazoles. IJPPR. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERvPHNGnNRtsABowGqZmDWIqU7bKs8VaVDwPksCcwUn8kpMmh56vCEkOG1zndqTO9cRv-CkGqvkhVd0scUzzZKIIjlUMWlSsKkBERqqmDpRgG7dPNegTGXBomOrbWeTaC80vKsv4D8kvXpMnEq09FZBNC_wHWh42_wmoKq7uCDjX4HXvJAG_z0EuhdOjW9a-bBB6m_KYlWXrDlIQ==]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 761426-65-7 [benchchem.com]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. jk-sci.com [jk-sci.com]

- 9. This compound [myskinrecipes.com]

- 10. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 11. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]

- 12. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 2-cyclopropyl-5-iodo-1H-imidazole: An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-cyclopropyl-5-iodo-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages high-quality computational predictions and established principles of spectroscopic analysis to offer a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this molecule.

Introduction

This compound (C₆H₇IN₂) is a substituted imidazole with a molecular weight of 234.04 g/mol .[1] The unique combination of a cyclopropyl ring, an imidazole core, and an iodine substituent gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the compound in research and development settings. This guide will delve into the predicted spectroscopic data and provide standardized protocols for acquiring experimental data.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the imidazole ring proton, the cyclopropyl protons, and the N-H proton. The deshielding effect of the iodine atom is predicted to cause a downfield shift for the adjacent imidazole proton (H-4).[1]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole N-H | 12.0 - 13.5 | Broad Singlet |

| Imidazole C4-H | ~7.10 | Singlet |

| Cyclopropyl CH | 1.8 - 2.2 | Multiplet |

| Cyclopropyl CH₂ | 0.9 - 1.3 | Multiplet |

Disclaimer: These are predicted values and may vary from experimental results.

The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atom attached to the iodine (C-5) is expected to be significantly shifted downfield due to the halogen's electronegativity.[1]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | ~150 |

| Imidazole C4 | ~129 |

| Imidazole C5 | ~85 |

| Cyclopropyl CH | 10 - 15 |

| Cyclopropyl CH₂ | 5 - 10 |

Disclaimer: These are predicted values and may vary from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds of the cyclopropyl and imidazole rings, and C=N and C-N bonds of the imidazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3400 | Medium, Broad |

| C-H Stretch (Aromatic/Imidazole) | 3000 - 3100 | Medium |

| C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium |

| C=N Stretch (Imidazole Ring) | 1580 - 1650 | Medium |

| Imidazole Ring Vibrations | 1400 - 1500 | Medium-Strong |

| C-I Stretch | 500 - 600 | Weak |

Disclaimer: These are predicted values and may vary from experimental results.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition.

The predicted molecular ion peak [M+H]⁺ for this compound (C₆H₇IN₂) would be at an m/z of approximately 234.97.[1] Common fragmentation patterns would likely involve the loss of the iodine atom and fragmentation of the cyclopropyl ring.[1]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| Fragment | Predicted m/z |

| [C₆H₇IN₂]⁺ (M⁺) | 234.97 |

| [C₆H₇N₂]⁺ (M-I)⁺ | 107.06 |

| [C₃H₅]⁺ (Cyclopropyl) | 41.04 |

Disclaimer: These are predicted values and may vary from experimental results.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.

Caption: Workflow for IR Data Acquisition using ATR.

MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Tandem MS (MS/MS): To study fragmentation, select the parent ion of interest ([M+H]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratios of the parent and fragment ions.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While based on computational predictions, the data and protocols presented herein offer a robust starting point for the experimental characterization of this compound. The synergistic use of NMR, IR, and MS will be essential for the unambiguous structural elucidation and purity assessment required for its application in scientific research and drug development.

References

Sources

A Comprehensive Technical Guide to 2-Cyclopropyl-5-iodo-1H-imidazole for Advanced Research and Development

This guide provides an in-depth technical overview of 2-cyclopropyl-5-iodo-1H-imidazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its commercial availability, synthesis, physicochemical properties, and critical applications, grounding all information in established scientific principles and authoritative sources.

Introduction: The Strategic Value of this compound

This compound (CAS No. 761426-65-7) has emerged as a valuable intermediate in medicinal chemistry. Its unique trifunctional architecture—a reactive iodo group, a metabolically robust cyclopropyl moiety, and a versatile imidazole core—offers a powerful toolkit for the synthesis of complex molecular entities. The imidazole ring is a privileged scaffold, present in numerous FDA-approved drugs and bioactive natural products, owing to its ability to engage in various biological interactions.[1][2] The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability, improve potency, and modulate lipophilicity.[3] The iodo substituent serves as a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[3] This combination makes this compound a highly sought-after precursor for creating diverse chemical libraries targeting a range of therapeutic areas.

Commercial Availability and Procurement

This compound is commercially available from a number of specialized chemical suppliers. For researchers and drug development professionals, sourcing this key intermediate requires consideration of purity, lead time, and available quantities. Below is a comparative summary of prominent suppliers.

| Supplier | Product Number | Purity | Availability/Lead Time |

| Sigma-Aldrich | AMBH303C47EF | ≥97% | Inquire |

| J&K Scientific | CS-0041756 | Not specified | Backorder (4-6 weeks)[4] |

| Fluorochem | F517560 | 97% | Inquire |

| Benchchem | B1592063 | ≥97% | Inquire |

| AbacipharmTech | AB30261 | Not specified | Inquire |

| Acros Pharmatech | IMI297 | ≥97% | Inquire |

| Ambeed | 761426-65-7 | 97% | Inquire |

Note: Availability and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) to verify purity and specifications.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 761426-65-7 | [4] |

| Molecular Formula | C₆H₇IN₂ | [3] |

| Molecular Weight | 234.04 g/mol | [3] |

| Appearance | Solid (predicted/reported by suppliers) | [5] |

| Purity | ≥97% (Typical) | [3] |

| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place | [6] |

Spectroscopic Data (Predicted)

While experimental spectra are best obtained from a Certificate of Analysis, computational predictions provide valuable insights for characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons in the upfield region (approximately 0.8-2.0 ppm) and a deshielded signal for the imidazole ring proton adjacent to the iodine atom.[3]

-

¹³C NMR: The carbon spectrum will feature signals for the cyclopropyl carbons and the imidazole ring carbons, with the carbon atom bonded to iodine (C5) being significantly downfield-shifted.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should confirm the molecular ion peak [M+H]⁺ at an m/z of approximately 234.97. Common fragmentation patterns would include the loss of the iodine atom and cleavage of the cyclopropyl ring.[3]

Synthesis Protocol: Regioselective Iodination of 2-Cyclopropyl-1H-imidazole

The most logical and widely applicable synthetic route to this compound is the direct electrophilic iodination of the corresponding precursor, 2-cyclopropyl-1H-imidazole (CAS No. 89532-38-7). The challenge in the iodination of imidazoles lies in controlling the regioselectivity, as positions C4 and C5 are both susceptible to electrophilic attack.[7] However, by carefully controlling the reaction conditions, selective iodination at the C5 position can be achieved.

The following protocol is a robust, self-validating methodology derived from established procedures for the regioselective iodination of substituted imidazoles.[7][8]

Materials and Reagents

-

2-Cyclopropyl-1H-imidazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Experimental Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-cyclopropyl-1H-imidazole (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile (approximately 10-20 mL per gram of starting material).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5°C. The causality for using NIS is its milder reactivity compared to molecular iodine, which often leads to higher regioselectivity and fewer di-iodinated byproducts.[9]

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted NIS.

-

Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The bicarbonate wash is crucial to remove any acidic byproducts like succinimide.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Role as a scaffold in kinase inhibitor synthesis.

GPCR Modulators

G-protein coupled receptors (GPCRs) are a major class of drug targets, and small molecules that can modulate their activity are of significant therapeutic interest. Patent literature discloses the use of substituted imidazoles, including those with cyclopropyl groups, as agonists for the Glucagon-Like Peptide-1 (GLP-1) receptor. [10]GLP-1 receptor agonists are a cornerstone of treatment for type 2 diabetes and obesity. The this compound scaffold can be utilized to synthesize novel GLP-1 receptor modulators, where the cyclopropyl group contributes to optimal receptor binding and the iodo position allows for the introduction of pharmacophoric elements necessary for potent agonism.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Classification (based on similar compounds): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [6]* Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended), away from light and oxidizing agents. [6] Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a strategically important building block for modern drug discovery. Its commercial availability, coupled with a straightforward synthetic route, makes it an accessible tool for medicinal chemists. The unique combination of a stable cyclopropyl group, a versatile iodo-handle for cross-coupling, and the biologically relevant imidazole core provides a robust platform for the development of next-generation kinase inhibitors, GPCR modulators, and other targeted therapeutics. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable intermediate into their research and development programs.

References

-

J&K Scientific. This compound | 761426-65-7. [Link]

- Google Patents. CERTAIN PROTEIN KINASE INHIBITORS.

- Google Patents. Protein kinase inhibitors.

- Google Patents. THIAZOLE DERIVATIVES.

-

PubChem. 2-(3-cyclopropylpropyl)-1H-imidazole. [Link]

- Google Patents. Gpr52 modulators and methods of use.

- Google Patents. Substituted imidazoles as GLP-1 receptor agonists.

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

International Journal of Research in Pharmaceutical Sciences. Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Link]

- Google Patents. Protein kinase inhibitors.

- Google Patents. Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.

-

AbacipharmTech. This compound. [Link]

-

Acros Pharmatech. This compound. [Link]

- Google Patents. Synthesis method of 4-iodo-1H-imidazole.

-

ResearchGate. Physicochemical Properties of Imidazole. [Link]

- Google Patents. Carboxy-benzimidazole glp-1r modulating compounds.

-

Organic Syntheses. Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. [Link]

- Google Patents. Preparation method of 4-iodine-1H-imidazole.

- Google Patents. S1p receptors modulators.

-

Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

- Google Patents. Enantiomerically purified GPER agonist for use in treating disease states and conditions.

-

PubMed. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones. [Link]

-

ResearchGate. Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]

-

PMC. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound|CAS 761426-65-7 [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. This compound | 761426-65-7 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN110938036A - Preparation method of 4-iodine-1H-imidazole - Google Patents [patents.google.com]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 10. US11584751B1 - Substituted imidazoles as GLP-1 receptor agonists - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity and Characterization of 2-Cyclopropyl-5-iodo-1H-imidazole

Abstract

This technical guide provides a comprehensive framework for establishing the purity and confirming the identity of 2-cyclopropyl-5-iodo-1H-imidazole (CAS 761426-65-7), a crucial building block in medicinal chemistry and organic synthesis.[1] The presence of the cyclopropyl group can enhance metabolic stability, while the iodo substituent offers a versatile handle for cross-coupling reactions, making this scaffold highly valuable for creating diverse compound libraries in drug discovery.[1] This document outlines robust methodologies for purification and provides a multi-faceted analytical approach to characterization. It is intended for researchers, quality control analysts, and drug development professionals who require a high degree of confidence in the quality of this key intermediate.

Introduction: The Synthetic Value and Purity Imperative

This compound is a heterocyclic compound whose structural features are of significant interest in pharmaceutical development. The imidazole core is a common motif in many biologically active molecules. The cyclopropyl group is often incorporated into drug candidates to improve metabolic stability and modulate lipophilicity.[1] Furthermore, the iodine atom at the C5 position serves as a key functional group for introducing further molecular complexity through well-established metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1]

Given its role as a foundational building block, the purity of this compound is paramount. The presence of impurities, such as regioisomers, starting materials, or byproducts from the synthesis, can lead to the formation of unintended final compounds, complicate reaction monitoring, and yield misleading biological data. Therefore, a rigorous and orthogonal approach to purification and characterization is not just recommended but essential for ensuring the integrity of subsequent research and development activities.

Synthesis and Anticipated Impurity Profile

A thorough understanding of the synthetic route is the first step in developing a robust purity assessment strategy. While various methods for imidazole synthesis exist, a common approach to substituted imidazoles involves the cyclization of appropriate precursors followed by iodination.[2][3][4] A plausible synthesis for this target molecule could involve the iodination of 2-cyclopropyl-1H-imidazole.

This synthetic logic allows us to anticipate a profile of potential process-related impurities.

Table 1: Potential Impurities in the Synthesis of this compound

| Impurity Name | Structure | Origin | Potential Impact |

| 2-Cyclopropyl-1H-imidazole | C₆H₈N₂ | Unreacted starting material | May compete in subsequent reactions, leading to undesired non-iodinated products. |

| 2-Cyclopropyl-4-iodo-1H-imidazole | C₆H₇IN₂ | Regioisomer from non-selective iodination | Can lead to a mixture of final product isomers, complicating purification and characterization. |

| 2-Cyclopropyl-4,5-diiodo-1H-imidazole | C₆H₆I₂N₂ | Product of over-iodination | Introduces excess molecular weight and can alter reactivity in coupling reactions. |

| Residual Iodinating Reagent/Byproducts | Varies | Leftover from the iodination step (e.g., I₂, NIS) | Can interfere with downstream chemistry, particularly metal-catalyzed reactions. |

Purification Strategies: Achieving High Purity

A multi-step purification strategy is often necessary to remove the diverse range of potential impurities.

Flash Column Chromatography

Flash column chromatography is the primary and most effective method for purifying the crude product. The moderate polarity of the imidazole ring allows for good separation on silica gel.

Expert Insight: The choice of eluent is critical. A gradient elution is often superior to an isocratic one for this separation. Starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) will elute non-polar byproducts first. Gradually increasing the polarity (e.g., to Hexane/Ethyl Acetate 1:1) will then elute the desired product, followed by more polar impurities like the unreacted starting material.

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel in the initial, low-polarity mobile phase.

-

Loading: Carefully load the dried slurry onto the top of the packed column.

-

Elution: Begin elution with the starting mobile phase, collecting fractions.

-

Gradient: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) to elute the product.

-

Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Consolidation & Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

For achieving the highest purity, particularly for removing trace impurities that co-elute during chromatography, recrystallization is an invaluable secondary step.[5][6] The principle relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[7]

Experimental Protocol: Single-Solvent Recrystallization [8]

-

Solvent Selection: Identify a suitable solvent in which the compound is highly soluble when hot but poorly soluble when cold. (e.g., Ethanol/water or Toluene).

-

Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the chromatographed solid until it completely dissolves.[8]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.[8]

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-ordered, pure crystals.[9] Subsequently, place the flask in an ice bath to maximize crystal yield.

-

Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[5]

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[5]

Comprehensive Characterization and Purity Assessment

No single analytical technique is sufficient to confirm both the structure and purity of a compound. An orthogonal approach, using multiple independent methods, provides the highest level of confidence.

dot

Caption: Overall workflow for the purification and characterization of this compound.

Structural Elucidation

NMR is the most powerful tool for unambiguous structure determination of organic molecules.[10]

-

¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. For this compound, the spectrum is expected to show distinct signals for the imidazole proton, the N-H proton, and the protons of the cyclopropyl group. The deshielding effect of the iodine atom is expected to shift the adjacent imidazole proton (H-4) downfield.[1]

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton. Key signals will correspond to the two distinct sp² carbons of the imidazole ring and the sp³ carbons of the cyclopropyl group. The carbon atom bonded to iodine (C-5) will show a characteristic chemical shift.

Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Imidazole N-H | 12.0 - 13.0 (broad s) | - |

| Imidazole C4-H | 7.0 - 7.5 (s) | 125 - 135 |

| Cyclopropyl CH | 1.8 - 2.2 (m) | 5 - 15 |

| Cyclopropyl CH₂ | 0.8 - 1.2 (m) | 5 - 15 |

| Imidazole C2 | - | 145 - 155 |

| Imidazole C5-I | - | 80 - 90 |

Note: These are estimated values. Actual spectra should be compared to these predictions. Data is often acquired in deuterated solvents like DMSO-d₆ or CDCl₃.[11]

Mass spectrometry provides the molecular weight of the compound, offering direct confirmation of the molecular formula.[12] High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition with high accuracy.

-

Expected Ion: For C₆H₇IN₂, the exact mass of the protonated molecular ion [M+H]⁺ is 234.9730.

-

Isotopic Pattern: The presence of iodine (¹²⁷I) will give a very characteristic and clean molecular ion peak, as iodine is monoisotopic. This contrasts with compounds containing chlorine or bromine, which show distinct M+2 peaks due to their natural isotopic abundances.[13][14]

-

Fragmentation: A common fragmentation pattern for iodo-compounds is the loss of the iodine atom, which would result in a significant peak corresponding to the [M-I]⁺ fragment.[1]

Purity Assessment

HPLC is the gold-standard technique for determining the purity of non-volatile organic compounds.[15][16] A reverse-phase method is typically suitable for imidazole derivatives.[17][18]

Expert Insight (Trustworthiness): A validated HPLC method is a self-validating system. Before analyzing any sample, a system suitability standard should be run to ensure the chromatographic system is performing correctly. Key parameters to check include peak symmetry (tailing factor), theoretical plates, and resolution between the main peak and any known impurities.

Experimental Protocol: Reverse-Phase HPLC Analysis

-

System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase (e.g., 0.1 mg/mL).

-

Injection: Inject a precise volume (e.g., 10 µL) onto the column.

-

Data Acquisition: Run the gradient method and record the chromatogram using a UV detector (a wavelength around 220 nm is often suitable for imidazoles).[19]

-

Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Table 3: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good retention and separation for moderately polar compounds. |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for basic compounds like imidazoles. |

| Mobile Phase B | Acetonitrile + 0.1% TFA | Strong organic solvent for eluting the compound. |

| Gradient | 10% B to 90% B over 15 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm | Imidazole ring shows strong UV absorbance at this wavelength. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Elemental analysis (CHN) provides the percentage composition of Carbon, Hydrogen, and Nitrogen in the pure compound. The experimental values should agree with the theoretical values for the molecular formula C₆H₇IN₂ within a narrow margin (typically ±0.4%). This technique is an excellent orthogonal check for purity, as it is insensitive to impurities that have a similar structure but a different elemental composition. It is a requirement outlined by various pharmacopoeias for the characterization of pharmaceutical substances.[][21][22]

Table 4: Theoretical Elemental Composition for C₆H₇IN₂

| Element | Theoretical Percentage |

| Carbon (C) | 30.79% |

| Hydrogen (H) | 3.01% |

| Nitrogen (N) | 11.97% |

Integrated Data Analysis and Conclusion

The definitive assessment of this compound relies on the synthesis of all data from these orthogonal techniques.

dot